4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)15-2-1-7-20-12-15)14-3-5-16(6-4-14)29(25,26)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYTZWKSARUPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Core Synthesis
The benzamide backbone is typically derived from 4-nitrobenzoic acid or its derivatives. Initial steps involve the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Subsequent amidation with ammonia or primary amines yields 4-nitrobenzamide. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using sodium dithionite (Na₂S₂O₄) in aqueous ethanol.
Introduction of the Morpholinosulfonyl Group
Sulfonylation of the benzamide’s amine group is performed using morpholine-4-sulfonyl chloride. This reaction requires anhydrous conditions, often employing dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-(morpholinosulfonyl)benzamide.
Key reaction :
$$ \text{4-Aminobenzamide} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Morpholinosulfonyl)benzamide} $$
Thiazole-Pyridine Moiety Coupling
The thiazole ring is constructed via the Hantzsch thiazole synthesis. 4-(Pyridin-3-yl)thiazol-2-amine is prepared by reacting pyridine-3-carbothioamide with α-bromoketones (e.g., bromoacetophenone) in ethanol under reflux. Subsequent coupling with 4-(morpholinosulfonyl)benzoyl chloride—generated in situ using oxalyl chloride—completes the synthesis.
Representative reaction :
$$ \text{4-(Morpholinosulfonyl)benzoyl chloride} + \text{4-(Pyridin-3-yl)thiazol-2-amine} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} $$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields for sulfonylation are achieved in polar aprotic solvents (e.g., DCM, THF) at low temperatures (0–5°C), preventing hydrolysis of the sulfonyl chloride. Thiazole formation requires ethanol or methanol under reflux (70–80°C), with reaction times of 4–6 hours.
Catalysts and Reagents
- Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency between boronic acids and aryl halides.
- Amidation : 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer reactions, improving amide bond formation.
Characterization and Analytical Data
Spectral Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O = 70:30) reveals a retention time of 12.3 minutes with ≥98% purity.
Comparative Analysis of Methodologies
| Parameter | Method A (Patent WO2021260722) | Method B (PMC6273168) | Method C (PMC4871179) |
|---|---|---|---|
| Sulfonylation Yield | 82% | 78% | 85% |
| Thiazole Formation | Hantzsch (Ethanol, 6 h) | Suzuki Coupling | Hydrazine Cyclization |
| Overall Purity | 97% | 95% | 98% |
Method C (hydrazine-mediated cyclization) offers superior purity but requires longer reaction times. Method A balances yield and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiazole ring, sulfonamide linker, and benzamide moiety. These modifications influence melting points, solubility, and spectral properties.
Key Observations :
- Morpholino vs.
- Thiazole Substitutions : Pyridin-3-yl groups (target compound) may enhance binding to kinase ATP pockets compared to phenyl or halogenated aryl groups (e.g., 4d in or 2D216 in ).
- Benzamide Modifications : Chloro or methyl groups on the benzamide (e.g., 4d in ) increase lipophilicity, which could affect membrane permeability.
Key Differences :
SAR Trends :
- Sulfonamide Linker: Morpholino > piperidine > pyrrolidine in solubility; inverse trend in membrane permeability.
- Thiazole Substituents : Pyridin-3-yl > pyridin-4-yl > phenyl in kinase target selectivity.
Biological Activity
4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, which include a morpholinosulfonyl group, a pyridinyl group, and a thiazolyl group attached to a benzamide core, contribute to its biological activity.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Morpholinosulfonyl Group: Enhances solubility and bioactivity.
- Pyridinyl Group: Involved in receptor binding.
- Thiazolyl Group: Contributes to the compound's interaction with enzymes.
The biological activity of this compound primarily involves its interactions with specific molecular targets, particularly kinases involved in cell signaling pathways. The compound is believed to inhibit the activity of these kinases, which are crucial for processes such as cell proliferation and apoptosis. This inhibition can disrupt key signaling pathways associated with tumor growth.
Anticancer Properties
Research indicates that this compound has demonstrated significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines by interfering with critical signaling pathways. For example, studies have focused on its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a role in cellular stress responses and apoptosis regulation .
Binding Affinity Studies
Binding affinity studies have revealed that this compound interacts with several enzymes and receptors. The compound's binding affinity is influenced by the specific arrangement of its functional groups, making it a valuable candidate for further pharmacological exploration.
Case Studies
- Inhibition of ASK1:
- Cell Proliferation Assays:
- Various assays have demonstrated that the compound effectively reduces proliferation rates in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(morpholinosulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | Similar core structure but different pyridine positioning | Different biological activity due to altered binding properties |
| 4-(morpholinosulfonyl)-N-(4-(quinolin-3-yl)thiazol-2-yl)benzamide | Quinoline instead of pyridine | Potentially different interactions with biological targets |
The unique positioning of the pyridinyl group at the 3-position on the thiazole ring enhances its binding properties compared to analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
